

# Dichlorofluoromethane: A Specialized Solvent for Low-Temperature Chemistry

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## Compound of Interest

Compound Name: Dichlorofluoromethane

Cat. No.: B1207983

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dichlorofluoromethane** ( $\text{CHCl}_2\text{F}$ ), also known as HCFC-21, is a hydrochlorofluorocarbon with unique physicochemical properties that make it a valuable, albeit specialized, solvent for low-temperature applications. Historically used as a refrigerant and propellant, its utility in the modern research laboratory is primarily centered on low-temperature nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> Its extremely low melting point and low viscosity at cryogenic temperatures offer advantages over more common solvents. This document provides a summary of its properties, a protocol for the synthesis of its deuterated form for NMR studies, and a general protocol for its use in hypothetical low-temperature reactions.

## Physicochemical and Safety Data

A comprehensive understanding of the physical and safety properties of **dichlorofluoromethane** is crucial for its safe handling and effective use in a laboratory setting.

## Physicochemical Properties of Dichlorofluoromethane

Property	Value	Reference
Molecular Formula	CHCl <sub>2</sub> F	[1]
Molecular Weight	102.92 g/mol	[1]
Boiling Point	8.9 °C	[1]
Melting Point	-135 °C	[2]
Appearance	Colorless gas or liquid	[1]
Odor	Slight, ether-like	[1]
Solubility in Water	0.95% by weight at 25 °C	[1]
Vapor Density	3.57 (air = 1)	[3]

## Safety and Hazard Information

**Dichlorofluoromethane** is a non-flammable gas but requires careful handling due to its potential health and environmental hazards.

Hazard Category	Description	Reference
Primary Hazards	Compressed Gas, Irritant	[1]
Health Hazards	Can act as a simple asphyxiant by displacing air. Contact with the liquid can cause frostbite.	[1]
Environmental Hazards	Harms public health and the environment by destroying ozone in the upper atmosphere.	[1]
Incompatibilities	Chemically-active metals such as sodium, potassium, calcium, powdered aluminum, zinc & magnesium.	[1]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and appropriate respiratory protection in poorly ventilated areas.	[1]

## Experimental Protocols

### Synthesis of Deuterated Dichlorofluoromethane (DCFM-d) for Low-Temperature NMR

Deuterated **dichlorofluoromethane** (DCFM-d) is a highly effective solvent for variable-temperature NMR studies due to its favorable low-temperature properties.[2] A one-step synthesis from commercially available deuterated chloroform is outlined below.

Materials:

- Deuterated chloroform ( $\text{CDCl}_3$ )
- Antimony trifluoride ( $\text{SbF}_3$ )

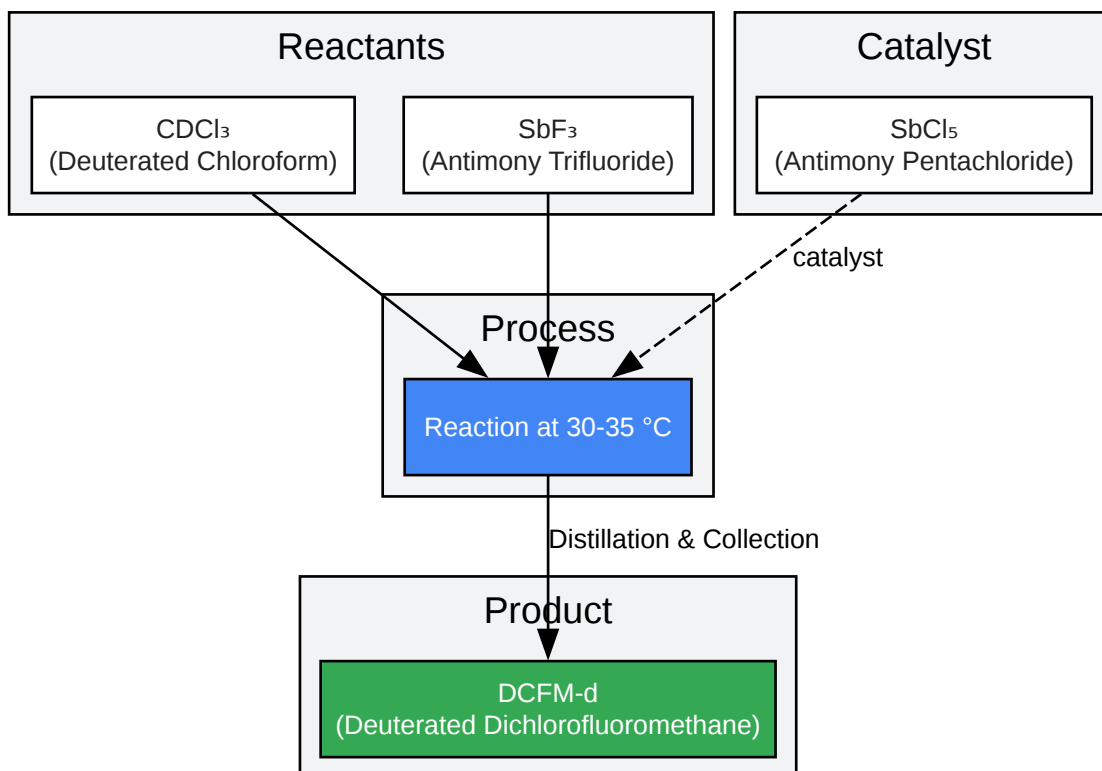
- Antimony pentachloride ( $\text{SbCl}_5$ ) (catalytic amount)
- All-glass distillation apparatus
- Heating mantle
- Dry ice/acetone cold trap
- Mercury bubbler

Procedure:

- Assemble a dry, all-glass one-pot distillation apparatus. The receiving flask should be placed in a dry ice/acetone bath to collect the volatile product. An exit bubbler containing mercury should be attached to the end of the apparatus to monitor the reaction rate.
- In the reaction flask, combine a stoichiometric amount of antimony trifluoride and deuterated chloroform with a catalytic amount of antimony pentachloride.
- Gently warm the reaction mixture to approximately 30-35 °C using a heating mantle.
- Monitor the reaction by observing the rate of bubbling in the mercury exit tube. If the bubbling becomes too vigorous, reduce the heat or cool the reaction flask to control the rate.
- The product, DCFM-d, will distill as it is formed and be collected in the cold trap.
- The reaction is complete when the contents of the reaction flask become a thick slurry. The typical reaction time is around 4 hours.
- The collected crude product can be purified further by simple distillation if necessary to remove any unreacted starting material or byproducts. A typical yield for this procedure is approximately 80%.<sup>[2]</sup>

Diagram of the Synthesis of Deuterated **Dichlorofluoromethane**:

## Synthesis of Deuterated Dichlorofluoromethane



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Caption: Workflow for the synthesis of deuterated **dichlorofluoromethane**.

## General Protocol for a Low-Temperature Reaction in Dichlorofluoromethane

While specific examples of **dichlorofluoromethane** as a reaction solvent in the literature are scarce, its known physicochemical properties allow for the development of a general protocol for conducting reactions at low temperatures. It is crucial to note that this is a hypothetical protocol and must be adapted and optimized for any specific chemical transformation.

Materials:

- **Dichlorofluoromethane** (liquefied gas)
- Reaction vessel equipped with a magnetic stirrer, thermometer, and an inert gas inlet/outlet

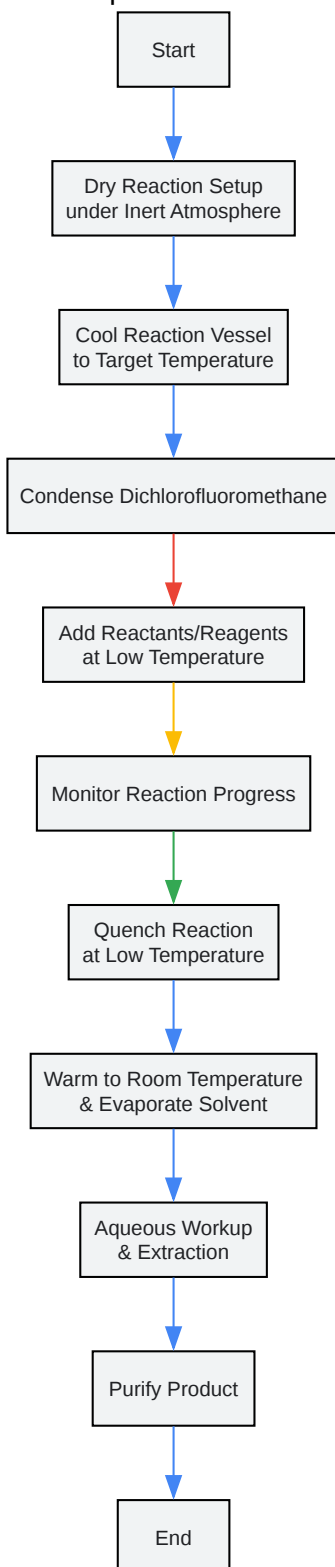
- Low-temperature cooling bath (e.g., cryocooler, or a slush bath of an appropriate solvent and liquid nitrogen)
- Schlenk line or glovebox for inert atmosphere techniques
- Reactants and reagents for the specific transformation

#### Procedure:

- **System Setup:** Assemble the reaction glassware and ensure it is thoroughly dried to prevent ice formation at low temperatures. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
- **Solvent Condensation:** Cool the reaction vessel to the desired temperature using a low-temperature bath. Carefully condense the required volume of **dichlorofluoromethane** gas into the reaction vessel from its cylinder.
- **Reagent Addition:** Once the solvent has been condensed and equilibrated at the target temperature, add the reactants and reagents. Solids can be added directly, while liquids can be added via syringe. For reactions sensitive to temperature fluctuations, reagents should be pre-cooled before addition.
- **Reaction Monitoring:** Maintain the reaction at the desired low temperature and monitor its progress using appropriate analytical techniques (e.g., thin-layer chromatography of quenched aliquots, low-temperature NMR if the equipment is available).
- **Workup:** Upon completion, the reaction can be quenched at low temperature by the addition of a suitable reagent. The cooling bath is then removed, and the reaction mixture is allowed to warm slowly to room temperature. The volatile **dichlorofluoromethane** can be carefully evaporated under a stream of inert gas or removed under reduced pressure. The remaining residue can then be worked up using standard extraction and purification techniques.

#### Conceptual Workflow for a General Low-Temperature Reaction:

## General Low-Temperature Reaction Workflow

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Caption: Conceptual workflow for a general low-temperature reaction.

## Conclusion

**Dichlorofluoromethane** possesses advantageous properties for low-temperature applications, particularly as a solvent for NMR spectroscopy. Its very low melting point and low viscosity make it superior to many common deuterated solvents for studying molecular dynamics and reaction mechanisms at cryogenic temperatures. While its use as a general reaction solvent for synthetic chemistry is not well-documented, its physical characteristics suggest potential applicability for specific low-temperature transformations where other solvents may be unsuitable. The protocols provided herein offer a starting point for the preparation of its deuterated form and a conceptual framework for its use in low-temperature synthesis, which will require careful adaptation and optimization for any given reaction. Researchers should always consult the latest safety data sheets and adhere to strict safety protocols when handling this compressed gas.

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## References

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